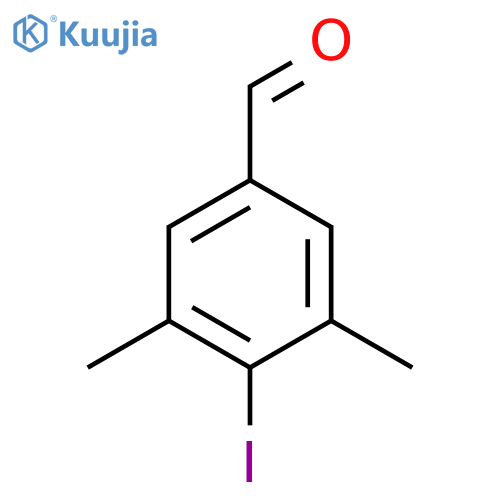Cas no 99357-51-4 (4-Iodo-3,5-dimethylbenzaldehyde)

99357-51-4 structure
商品名:4-Iodo-3,5-dimethylbenzaldehyde
4-Iodo-3,5-dimethylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3,5-dimethylbenzaldehyde
- 3,5-Dimethyl-4-iodobenzaldehyde
-
- MDL: MFCD27665651
- インチ: 1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
- InChIKey: NTBSLYKPXQFPFH-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=CC(C=O)=CC=1C
計算された属性
- せいみつぶんしりょう: 259.97
- どういたいしつりょう: 259.97
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-Iodo-3,5-dimethylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559280-500 mg |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 500MG |
€228.10 | 2023-04-13 | ||
| abcr | AB559280-250mg |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 250mg |
€182.70 | 2025-02-21 | ||
| abcr | AB559280-10g |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 10g |
€1638.40 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265015-1g |
3,5-Dimethyl-4-iodobenzaldehyde |
99357-51-4 | 97% | 1g |
¥2053.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265015-500mg |
3,5-Dimethyl-4-iodobenzaldehyde |
99357-51-4 | 97% | 500mg |
¥1669.00 | 2024-04-23 | |
| A2B Chem LLC | BA19394-10g |
4-Iodo-3,5-dimethylbenzaldehyde |
99357-51-4 | 95% | 10g |
$2098.00 | 2024-07-18 | |
| abcr | AB559280-500mg |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 500mg |
€228.10 | 2023-08-31 | ||
| abcr | AB559280-1 g |
3,5-Dimethyl-4-iodobenzaldehyde; . |
99357-51-4 | 1g |
€301.20 | 2023-04-13 | ||
| A2B Chem LLC | BA19394-500mg |
4-Iodo-3,5-dimethylbenzaldehyde |
99357-51-4 | 97% | 500mg |
$211.00 | 2024-05-20 | |
| A2B Chem LLC | BA19394-250mg |
4-Iodo-3,5-dimethylbenzaldehyde |
99357-51-4 | 95% | 250mg |
$148.00 | 2024-07-18 |
4-Iodo-3,5-dimethylbenzaldehyde 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
99357-51-4 (4-Iodo-3,5-dimethylbenzaldehyde) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99357-51-4)4-Iodo-3,5-dimethylbenzaldehyde

清らかである:99%
はかる:1g
価格 ($):235.0